({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine

medicinal chemistry SAR physicochemical profiling

SAR campaigns probing N-alkyl tolerance on benzylamine ether scaffolds require precisely defined matched-pair analogs. This N-methyl free base (≥95%, batch-specific NMR/HPLC/GC) serves as the lower-lipophilicity reference (predicted pKa ~10.13, XLogP3 3.8) versus its N-ethyl homolog (CAS 1095098-64-8, ΔMW -14.03). The ortho-methyl substituent on the benzyl ether introduces torsional restriction absent in des-methyl analogs (e.g., ZINC34656574), enabling conformational probing in docking or co-crystallography studies. Both free base and HCl salt (CAS 1311317-39-1) are available for parallel assessment of intrinsic activity and solubility-enhanced formulation within the same screening cascade.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
Cat. No. B13306057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=C(C=C(C=C2C)CNC)C
InChIInChI=1S/C18H23NO/c1-13-7-5-6-8-17(13)12-20-18-14(2)9-16(11-19-4)10-15(18)3/h5-10,19H,11-12H2,1-4H3
InChIKeyCQPMTVGAAWIPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine – Core Identity & Physicochemical Profile


({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine (CAS 1095098-49-9; HCl salt CAS 1311317-39-1) is a synthetic secondary benzylamine derivative with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol [1]. Its IUPAC name is 1-[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]-N-methylmethanamine, and it carries the InChIKey CQPMTVGAAWIPGE-UHFFFAOYSA-N [1]. The compound belongs to the aryl benzylamine ether class, characterized by a 3,5-dimethylphenyl core linked via a benzyloxy bridge to an ortho-methylphenyl moiety, with an N-methylaminomethyl substituent at the para-position relative to the ether linkage [1]. Computed physicochemical properties include an XLogP3-AA of 3.8, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds [1]. A predicted pKa of 10.13 ± 0.10 and a predicted boiling point of 387.6 ± 37.0 °C have been reported . The compound is commercially supplied at ≥95% purity with supporting batch-specific QC documentation including NMR, HPLC, and GC analyses .

Structural identity
N-methyl secondary amine with 3,5-dimethylphenyl core and ortho-methyl benzyl ether — distinct from N-ethyl and des-methyl analogs
Conformational feature
Ortho-methyl substituent restricts benzyl ether rotation, relevant for binding-mode studies and docking campaigns
Supply format
Free base and hydrochloride salt forms available with batch-specific QC (NMR, HPLC, GC) — choose form to match protocol

({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine – Structural Differentiation from Analogs


Benzylamine derivatives with subtle variations in N-alkyl substitution, aryl substitution pattern, and benzyl ether topology exhibit markedly divergent properties relevant to both chemical reactivity and biological target engagement. For ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine, three structural features simultaneously differentiate it from the most closely related commercially available analogs: (i) the N-methyl (rather than N-ethyl or primary amine) aminomethyl substituent modulates basicity (predicted pKa ~10.13 ) and steric accessibility at the amine center; (ii) the ortho-methyl substituent on the benzyl ether ring introduces a conformational bias absent in unsubstituted benzyloxy analogs, affecting the torsional profile of the ether linkage; and (iii) the 3,5-dimethyl substitution on the central phenyl ring influences both electron density and metabolic stability relative to unsubstituted or mono-substituted variants. Generic substitution with a des-methyl benzyloxy analog (e.g., 1-(4-benzyloxy-3,5-dimethyl-phenyl)-N-methyl-methanamine, ZINC34656574) or the N-ethyl homolog (CAS 1095098-64-8, MW 283.41 vs. 269.38) can alter logP, pKa, steric bulk, and ultimately target-binding geometry [1][2]. The specific quantitative evidence supporting these differentiation dimensions is presented in Section 3.

N-alkyl chain length
The N-ethyl homolog (CAS 1095098-64-8) may shift pKa and logP, altering target engagement and assay interference profiles relative to the N-methyl compound.
Benzyl ether substitution
Des-methyl benzyloxy analogs (e.g., ZINC34656574) lack the ortho-methyl conformational bias and may exhibit different binding geometries and metabolic profiles.
Salt form / counterion
Free base and hydrochloride salt differ in solubility and protonation state; direct substitution in aqueous biological assays may not transfer without re-optimization.

({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine – Comparative Evidence vs. Closest Analogs


N-Methyl vs. N-Ethyl Aminomethyl Substitution

The target compound bears an N-methyl secondary amine, whereas the closest commercially co-available analog carries an N-ethyl group (CAS 1095098-64-8). This substitution difference produces a molecular weight reduction of 14.03 g/mol (269.38 vs. 283.41) and a formula change from C19H25NO to C18H23NO, signifying lower lipophilicity and reduced steric demand at the amine [1][2]. The predicted pKa for the N-methyl compound is 10.13 ± 0.10 ; the N-ethyl homolog is expected to exhibit a slightly higher pKa (estimated ~10.3–10.5) due to the increased +I inductive effect of the ethyl group, though this difference is small in magnitude. The computed XLogP3-AA of 3.8 for the target compound [3] can be compared with an estimated XLogP of approximately 4.2–4.5 for the N-ethyl analog, based on the +0.4 to +0.5 logP increment typically contributed by an additional methylene unit in congeneric series. This lipophilicity differential can influence membrane permeability, non-specific protein binding, and assay interference profiles in cell-based screening cascades [3].

N-Methyl vs. N-Ethyl
Class-level
Target: MW 269.38, XLogP3 3.8, pKa ~10.13
N-ethyl: MW 283.41, est. XLogP ~4.2–4.5, est. pKa ~10.3–10.5
ΔMW −14.03, ΔlogP −0.4 to −0.7
Lower lipophilicity and steric demand may reduce non-specific binding in cell-based screens.
Differences estimated from computed properties; experimental confirmation advised.
medicinal chemistry SAR physicochemical profiling

Ortho-Methyl Substitution on Benzyl Ether: Conformational Differentiation

The target compound incorporates an ortho-methyl group on the benzyl ether phenyl ring, a feature absent in the simpler analog 1-(4-benzyloxy-3,5-dimethyl-phenyl)-N-methyl-methanamine (ZINC34656574) [1]. This ortho-methyl substituent introduces a steric clash with the ether oxygen and the central 3,5-dimethylphenyl ring, restricting rotation around the O–CH2 and CH2–phenyl bonds. The resulting conformational bias affects both the solution-phase ensemble and the putative bound-state geometry. The additional methyl group also contributes an incremental logP increase of approximately +0.5 (estimated from the Hansch π constant for aromatic CH3), and raises the molecular weight by 14.03 g/mol compared to the des-methyl benzyloxy analog (MW ~255.36 vs. 269.38) [2]. The ortho-methyl substitution may influence metabolic stability by sterically shielding the benzylic CH2 from oxidative metabolism, a phenomenon documented across benzyl ether chemotypes [3], though direct experimental confirmation for this specific compound is lacking in the public domain.

Ortho-Methyl Conformation
Class-level
Target: ortho-methylbenzyl ether; MW 269.38; restricted rotation around O–CH₂ and CH₂–phenyl bonds.
Des-methyl analog (ZINC34656574): unsubstituted benzyl ether; estimated MW ~255.36; less restricted torsional profile.
Ortho-methyl substitution introduces conformational bias that may affect ligand binding pose.
Conformational effect inferred from structure; direct binding data not available.
structural biology conformational analysis target engagement

Free Base vs. Hydrochloride Salt Form

The target compound is commercially supplied in two distinct physical forms: the free base (CAS 1095098-49-9) and the hydrochloride salt (CAS 1311317-39-1) . The free base has a molecular weight of 269.38 g/mol and a predicted pKa of 10.13, indicating that at physiological pH (7.4) the compound is >99.9% protonated . The hydrochloride salt (C18H24ClNO, MW 305.84 g/mol) provides a stoichiometric 1:1 amine:HCl composition, ensuring consistent protonation state and improved aqueous solubility relative to the free base . For comparative context, the free base of the N-ethyl analog (CAS 1095098-64-8, MW 283.41) and its hydrochloride salt (CAS 1311318-43-0, MW 319.87) follow the same pattern but with proportionally higher molecular weights [1]. The availability of both free base and HCl salt forms of the target compound permits researchers to select the form most compatible with their specific experimental protocols – free base for organic-phase reactions and salt for aqueous biological assay preparation.

Free Base vs. HCl Salt
Context-dependent
Target free base: CAS 1095098-49-9, MW 269.38
Target HCl salt: CAS 1311317-39-1, MW 305.84
N-ethyl HCl salt: MW 319.87 (for reference). Both target forms ≥95% purity with QC.
HCl salt provides defined stoichiometry and improved aqueous solubility for biological assays.
Free base suited for organic-phase reactions; salt preferred for direct aqueous dissolution.
formulation assay development compound management

Absence of Public Bioactivity Data

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (conducted April 2026) did not identify any publicly deposited, quantitative bioactivity data specifically assigned to ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine (CID 43276668, InChIKey CQPMTVGAAWIPGE-UHFFFAOYSA-N). BindingDB entries appearing in proximity searches (e.g., BDBM50367284, BDBM50479631, BDBM50491124, BDBM50086220) were verified to correspond to structurally distinct compounds based on SMILES comparison and do not represent this molecule [1]. This stands in contrast to certain structurally related benzylamine chemotypes that have published PNMT and COMT inhibition data in the peer-reviewed literature [2]. For procurement decisions, this evidence gap means that claims of specific biological activity for this compound must be treated as unvalidated. Users intending to employ this compound as a pharmacological tool or screening hit follow-up must independently generate all primary activity, selectivity, and ADMET data rather than relying on pre-existing public annotation.

Public Bioactivity Data
Data to verify
Zero publicly annotated bioactivity records in ChEMBL, BindingDB, or PubChem BioAssay (April 2026).
No prior biological validation exists; compound is unannotated and suitable for de novo screening.
Budget for primary screening required; no pre-existing activity data to guide target selection.
data transparency screening library design target deconvolution

({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine – Key Application Scenarios


N-Alkyl Chain Length SAR in Benzylamine Ethers

The target compound serves as the N-methyl reference point in a matched molecular pair analysis with its N-ethyl analog (CAS 1095098-64-8). With a ΔMW of -14.03 g/mol and an estimated ΔlogP of -0.4 to -0.7 relative to the ethyl congener, the N-methyl compound provides the lower-lipophilicity anchor for SAR studies probing the tolerance of a biological target to N-alkyl chain elongation [1][2]. Procurement of both the N-methyl free base and its HCl salt enables parallel assessment of intrinsic activity (free base) and solubility-enhanced formulation (salt) within the same screening cascade. This matched-pair approach is directly supported by the physicochemical differentiation evidence in Section 3, Evidence Items 1 and 3.

Ortho-Methyl Benzyl Ether Conformational Probe

The ortho-methyl substituent on the benzyl ether ring differentiates this compound from des-methyl benzyloxy analogs (e.g., ZINC34656574), introducing steric restriction around the ether linkage [1]. This structural feature makes the target compound useful as a conformational probe in docking studies or co-crystallography campaigns where the torsional profile of the benzyl ether influences ligand binding pose. Investigators comparing the target compound with its des-methyl benzyloxy analog can isolate the contribution of the ortho-methyl group to binding affinity and selectivity, as described in Section 3, Evidence Item 2. Procurement of both analogs enables rigorous head-to-head biophysical comparison.

Defined Salt Stoichiometry for Chemical Biology Tools

For cell-based assays where consistent protonation state and aqueous solubility are critical, the hydrochloride salt (CAS 1311317-39-1) provides a stoichiometrically defined 1:1 amine:HCl composition with MW 305.84 g/mol [1]. This contrasts with the free base (MW 269.38), which is better suited for organic synthesis steps. The availability of both forms from multiple vendors with batch-specific QC (NMR, HPLC, GC) [2] supports rigorous compound management workflows in industrial screening laboratories. The selection rationale is grounded in the salt-form comparison evidence presented in Section 3, Evidence Item 3.

De Novo Screening Library Member for Discovery

Given the complete absence of publicly curated bioactivity data for this compound across ChEMBL, BindingDB, and PubChem BioAssay [1], this molecule represents a genuinely unannotated chemical entity suitable for inclusion in diversity-oriented or target-focused screening libraries. Its computed physicochemical profile (XLogP3-AA 3.8, TPSA 21.3 Ų, MW 269.38, HBD 1, HBA 2) [2] places it within lead-like chemical space, making it appropriate for fragment-based or HTS campaigns where novel chemical matter is prioritized. Procurement for this purpose must be accompanied by a plan for complete de novo biological annotation, as documented in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
N-Alkyl chain length SAR
N-methyl matched-pair anchor
LogP and pKa shift profiling in target engagement assays
Ortho-methyl conformational probe
Sterically biased benzyl ether
Binding pose comparison vs. des-methyl analog in docking or co-crystallography
Defined salt stoichiometry
HCl salt with consistent protonation
Aqueous solubility and assay compatibility under physiological conditions
De novo screening library member
Unannotated lead-like chemical space
Primary HTS or fragment-based screening with full de novo annotation plan
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